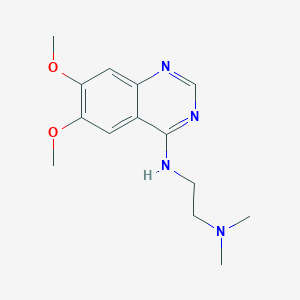
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine, also known as DMQX, is a potent and selective non-competitive antagonist of the ionotropic glutamate receptor subtypes, specifically the AMPA receptors. DMQX has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine acts as a non-competitive antagonist of the AMPA receptor, specifically by binding to the receptor's ion channel and blocking the flow of ions through the channel. This results in a decrease in excitatory neurotransmission, which can have neuroprotective effects in certain neurological disorders.
Biochemical and Physiological Effects:
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine has been shown to have potent neuroprotective effects in animal models of stroke and traumatic brain injury. It can also effectively block seizures induced by kainic acid and other convulsants. Additionally, N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine has been shown to have antidepressant effects in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine in lab experiments is its potency and selectivity for the AMPA receptor, which allows for precise manipulation of AMPA receptor function. However, one limitation is that N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
1. Further investigation into the potential use of N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Development of more potent and selective AMPA receptor antagonists, based on the structure of N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine.
3. Investigation into the potential use of N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine in combination with other drugs for the treatment of epilepsy and other neurological disorders.
4. Further investigation into the mechanism of action of N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine and its effects on other neurotransmitter systems.
5. Investigation into the potential use of N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine as an antidepressant in humans.
Synthesemethoden
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine can be synthesized through a multi-step process involving the condensation of 2,3-dimethoxybenzaldehyde with ethylenediamine, followed by the reaction of the resulting intermediate with 6,7-dimethoxy-4-quinazolinamine. This process yields N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine has been widely used in scientific research to study the role of AMPA receptors in the central nervous system. It has been shown to have potent neuroprotective effects in animal models of stroke and traumatic brain injury. N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine has also been studied for its potential use in treating epilepsy, as it can effectively block seizures induced by kainic acid and other convulsants.
Eigenschaften
Produktname |
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine |
|---|---|
Molekularformel |
C14H20N4O2 |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C14H20N4O2/c1-18(2)6-5-15-14-10-7-12(19-3)13(20-4)8-11(10)16-9-17-14/h7-9H,5-6H2,1-4H3,(H,15,16,17) |
InChI-Schlüssel |
YYAINWMZKWTMGT-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC1=NC=NC2=CC(=C(C=C21)OC)OC |
Kanonische SMILES |
CN(C)CCNC1=NC=NC2=CC(=C(C=C21)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B256005.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)
![N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B256013.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide](/img/structure/B256016.png)
![4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B256022.png)

![isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B256026.png)
![N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide](/img/structure/B256028.png)

